Arbidol Hydrochloride

Descripción general

Descripción

Se utiliza para la prevención y el tratamiento de diversas infecciones virales, incluyendo la influenza A y B, la hepatitis C y otros virus respiratorios . El clorhidrato de Arbidol ha ganado atención por su posible eficacia contra el síndrome respiratorio agudo severo coronavirus 2 (SARS-CoV-2), el virus responsable de COVID-19 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del clorhidrato de arbidol implica varios pasos clave:

Reacción de hidroxilación: Comenzando con 3-yodo-4-nitrofenol, se utiliza cloruro de acetilo para obtener un compuesto hidroxilado.

Reacción de sustitución: El compuesto hidroxilado reacciona con acetoacetato de etilo en condiciones alcalinas para formar un intermedio.

Reacción de reducción-condensación: El intermedio se somete a reducción y condensación en presencia de ácido acético y polvo de hierro para sintetizar un anillo de indol.

Reacción de N-metilación: El compuesto de anillo de indol se metila utilizando sulfato de dimetilo.

Reacción de di-bromación: El compuesto metilado se broma en tetracloruro de carbono usando bromo.

Reacción de tiolfenol: El compuesto bromado reacciona con tiolfenol en condiciones alcalinas, seguido de acidificación para obtener otro intermedio.

Reacción de Mannich: El intermedio se somete a una reacción de Mannich en presencia de dimetilamina y formaldehído.

Acidificación: El producto final, clorhidrato de arbidol, se obtiene acidificando el compuesto en acetona caliente.

Métodos de producción industrial

La producción industrial del clorhidrato de arbidol sigue rutas sintéticas similares pero está optimizada para la producción a gran escala. El proceso garantiza un alto rendimiento, pureza y rentabilidad, al mismo tiempo que minimiza el impacto ambiental .

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de arbidol se somete a diversas reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica la sustitución de un grupo funcional por otro.

Reactivos y condiciones comunes

Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los reactivos comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Los reactivos comunes incluyen halógenos (por ejemplo, bromo) y nucleófilos (por ejemplo, tiolfenol).

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen varios intermedios que conducen al producto final, clorhidrato de arbidol .

Aplicaciones Científicas De Investigación

Antiviral Activity Against Influenza Virus

Arbidol Hydrochloride has been widely investigated for its antiviral properties against influenza viruses.

- Mechanism of Action : Arbidol inhibits the fusion of the viral envelope with the host cell membrane, thereby preventing viral entry and replication. It also exhibits immunomodulatory effects that enhance the host's immune response against influenza infections .

- Clinical Studies : A study involving BALB/c mice infected with H1N1 demonstrated that treatment with Arbidol significantly improved survival rates and reduced viral titers in lung tissues compared to controls. The treatment also decreased inflammatory cytokine levels, indicating its dual role in antiviral and anti-inflammatory responses .

| Study | Virus Type | Method | Key Findings |

|---|---|---|---|

| H1N1 | In vivo (mice) | Increased survival rate and reduced viral load | |

| Seasonal Influenza | In vitro | Effective against various strains |

Efficacy Against Herpes Simplex Virus

This compound has shown promising results in combating herpes simplex virus type 2 (HSV-2).

- In Vitro Studies : Research indicated that Arbidol demonstrated dose-dependent antiviral activity against HSV-2, particularly inhibiting the late stages of the viral replication cycle. The compound improved survival rates in HSV-2 infected mice and modulated immune responses by balancing T lymphocyte ratios .

Applications in COVID-19 Treatment

The role of this compound in treating COVID-19 has been a focal point of recent research.

- Clinical Trials : A retrospective cohort study indicated that patients treated with Arbidol experienced a shorter duration of clinical recovery and hospitalization compared to those receiving standard care alone. The negative conversion rate for the virus was significantly higher in those treated with Arbidol within the first week .

- Meta-Analysis Findings : A meta-analysis revealed that while Arbidol did not significantly outperform other antiviral treatments, it was associated with a notable reduction in hospitalization duration and improvement in negative conversion rates .

Pharmacokinetics and Drug Interactions

Understanding the pharmacokinetics of Arbidol is essential for optimizing its clinical use.

- Metabolism : Studies have identified multiple metabolites of Arbidol in human plasma, urine, and feces, indicating extensive metabolism. The principal pathways involve cytochrome P450 enzymes, which can interact with other medications .

- Drug Interactions : Research highlights potential interactions with various drugs, necessitating careful consideration when prescribing Arbidol alongside other therapies to avoid adverse effects or diminished efficacy .

Mecanismo De Acción

El clorhidrato de arbidol ejerce sus efectos antivirales a través de múltiples mecanismos:

Inhibición de la fusión: Interactúa con la hemaglutinina viral, evitando la fusión de la membrana lipídica viral con la membrana de la célula huésped.

Inmunomodulación: Mejora la respuesta inmunitaria del cuerpo activando la sintetasa de 2,5-oligoadenilato e induciendo la producción de interferón.

Propiedades antioxidantes: Presenta actividad antioxidante, protegiendo las células del estrés oxidativo.

Comparación Con Compuestos Similares

Compuestos similares

Oseltamivir: Otro antiviral utilizado para el tratamiento de la influenza.

Favipiravir: Un antiviral utilizado para el tratamiento de la influenza e investigado para COVID-19.

Unicidad

El clorhidrato de arbidol es único debido a su actividad dual como antiviral directo y agente dirigido al huésped. Ha demostrado eficacia contra una amplia gama de virus envueltos y no envueltos, lo que lo convierte en un agente antiviral versátil .

Actividad Biológica

Arbidol Hydrochloride (ARB), a broad-spectrum antiviral agent, has been extensively studied for its biological activity against various viral infections, including influenza and COVID-19. This article provides an in-depth examination of ARB's mechanisms of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

Arbidol exhibits multiple mechanisms that contribute to its antiviral activity:

- Membrane Interaction : ARB interacts with viral membranes and host cell receptors, inhibiting the fusion process necessary for viral entry into cells. This mechanism is particularly effective against enveloped viruses .

- Host-Targeting Effects : In addition to direct antiviral effects, ARB modulates host immune responses, enhancing interferon production and activating macrophages. This dual action positions ARB as both a direct-acting antiviral (DAA) and a host-targeting agent (HTA) .

- Inflammatory Response Modulation : ARB has shown potential in reducing inflammation associated with viral infections, thereby alleviating symptoms and preventing complications .

Influenza Treatment

In clinical studies, ARB has demonstrated significant efficacy in treating influenza:

- Study Findings : A study involving BALB/c mice infected with H1N1 showed that ARB treatment improved survival rates and reduced viral titers compared to controls .

- Dosage : Mice were administered varying doses of ARB (45, 90, and 180 mg/kg/day), with higher doses correlating to better outcomes in terms of weight maintenance and reduced lung inflammation .

COVID-19 Treatment

Recent research has focused on ARB's role in treating COVID-19:

- Clinical Trial Data : In a trial involving 99 patients with confirmed SARS-CoV-2 infections, those treated with ARB alongside standard care showed a significantly higher negative conversion rate within the first week (70.3% vs. 42.4% for standard care only) and shorter recovery times for symptoms such as fever .

| Outcome Measure | SOC + Arbidol | SOC Only | P-value |

|---|---|---|---|

| Negative Conversion Rate (1st week) | 70.3% (45/64) | 42.4% (14/33) | 0.008 |

| Median Recovery Time (days) | 7.0 | 12.0 | <0.001 |

| Median Hospitalization Duration (days) | 12.5 | 20.0 | <0.001 |

Safety Profile

Arbidol is generally well-tolerated:

- Adverse Reactions : A multicenter randomized controlled trial indicated fewer adverse reactions among patients treated with ARB compared to those receiving standard therapy .

- Drug Interactions : Caution is advised regarding potential drug-drug interactions due to ARB's effects on metabolic enzymes like UGT1A9, which may influence the metabolism of co-administered drugs .

Case Studies

Several case studies highlight the effectiveness of ARB in real-world settings:

- Case Study in Japan : Patients treated with ARB reported quicker symptom resolution and fewer complications from influenza compared to historical controls .

- COVID-19 Management : In designated hospitals, clinical observations suggested that ARB not only reduced viral load but also improved overall clinical outcomes in patients with mild to moderate COVID-19 .

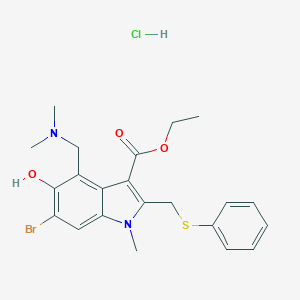

Propiedades

Número CAS |

131707-23-8 |

|---|---|

Fórmula molecular |

C22H28BrClN2O4S |

Peso molecular |

531.9 g/mol |

Nombre IUPAC |

ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate;hydrate;hydrochloride |

InChI |

InChI=1S/C22H25BrN2O3S.ClH.H2O/c1-5-28-22(27)20-18(13-29-14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3;;/h6-11,26H,5,12-13H2,1-4H3;1H;1H2 |

Clave InChI |

PLWQHPWNKPKQJT-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3.Cl |

SMILES canónico |

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3.O.Cl |

Pictogramas |

Irritant |

Pureza |

99% |

Solubilidad |

Soluble in DMSO, not in water |

Sinónimos |

Arbidol Hydrochloride; 131707-23-8; Arbidol HCl; Umifenovir hydrochloride; Arbidol (hydrochloride); Umifenovir HCl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.